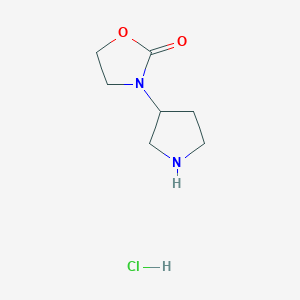

3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c10-7-9(3-4-11-7)6-1-2-8-5-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHPYYBVZFCUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCOC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride typically involves the construction of the oxazolidinone ring fused or linked to the pyrrolidine moiety, followed by conversion to the hydrochloride salt for stability and isolation. The key steps generally include:

- Formation or acquisition of the pyrrolidin-3-yl intermediate (often as an alcohol or amine).

- Cyclization or ring closure to form the oxazolidin-2-one core.

- Salt formation with hydrochloric acid to yield the hydrochloride salt.

This approach ensures the correct stereochemistry and purity required for pharmaceutical applications.

Preparation of the Pyrrolidin-3-yl Intermediate

The pyrrolidin-3-yl moiety is a crucial precursor. According to a European patent (EP4382529A1), a process for preparing pure (3S)-pyrrolidin-3-ol and its hydrochloride salt involves:

- Starting from suitable precursors, the (3S)-pyrrolidin-3-ol is synthesized with high stereochemical purity.

- The hydrochloride salt is formed by treatment with hydrochloric acid.

- Purification steps such as crystallization and filtration are employed to isolate the pure hydrochloride salt.

This process emphasizes control over stereochemistry and purity, essential for subsequent reactions to form the oxazolidinone ring.

Formation of the Oxazolidin-2-one Ring

The oxazolidin-2-one ring can be formed by cyclization reactions involving amino alcohol intermediates. The general mechanism involves:

- Reaction of the amino group on the pyrrolidine ring with a suitable carbonyl source (e.g., phosgene equivalents, carbamates).

- Intramolecular cyclization to form the five-membered oxazolidinone ring.

A typical synthetic route reported in literature for related oxazolidinone derivatives involves:

- Starting from 3-(pyrrolidin-3-yl) derivatives.

- Using reagents such as methyl chloroformate or carbonyldiimidazole to induce cyclization.

- Control of reaction temperature (often between 20°C to 80°C) and solvent choice (e.g., dichloromethane, tetrahydrofuran) to optimize yield and purity.

Salt Formation: Conversion to Hydrochloride

The final step involves converting the free base oxazolidinone compound to its hydrochloride salt:

- Treatment of the free base with hydrochloric acid, often in an organic solvent or aqueous medium.

- Precipitation or crystallization of the hydrochloride salt.

- Washing and drying to obtain pure this compound.

This step improves compound stability, solubility, and handling properties, which is critical for pharmaceutical formulation.

Representative Synthetic Procedure and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of (3S)-pyrrolidin-3-ol | Starting materials → stereoselective synthesis | Purity and stereochemistry critical |

| 2 | Cyclization to form oxazolidin-2-one | Amino alcohol + carbamoyl chloride or equivalent; solvent: CH2Cl2 or THF; Temp: 20–80°C | Reaction monitored by TLC/HPLC |

| 3 | Formation of hydrochloride salt | Treatment with HCl in solvent (e.g., isopropanol, methanol) | Precipitation/crystallization for isolation |

| 4 | Purification | Filtration, washing, drying | Ensures removal of impurities and residual solvents |

Research Findings and Optimization

- Reaction temperature control is crucial during base addition and cyclization steps to prevent side reactions and optimize yields.

- Use of aprotic polar solvents like N,N-dimethylformamide or dichloromethane enhances solubility and reaction rates.

- Purification techniques such as silica gel chromatography and recrystallization are employed to achieve high purity.

- Yields vary depending on reagents and conditions but typically range from moderate to high (40–80%) with optimized protocols.

- The hydrochloride salt formation improves compound stability and facilitates handling for further biological evaluation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction Temperature | 20°C to 80°C | Controls reaction rate and selectivity |

| Solvents Used | CH2Cl2, THF, DMF, isopropanol, methanol | Solubility and reaction medium |

| Base Used for Cyclization | Organic bases or metal hydrides | Deprotonation and ring closure efficiency |

| Purification Methods | Chromatography, crystallization, filtration | Purity and yield optimization |

| Yield Range | 40–80% | Dependent on reaction conditions and purification |

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Organic Synthesis

3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride serves as a versatile building block in organic synthesis. It enables the construction of complex molecules through various reactions, including:

- Oxidation : Transforming the compound into oxazolidinone oxides.

- Reduction : Yielding different reduced forms.

- Substitution Reactions : Introducing diverse functional groups into the molecule.

The compound exhibits notable biological activities, particularly in antimicrobial and anticancer research:

- Antimicrobial Properties : It has demonstrated significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of bacterial protein synthesis by binding to the ribosome's peptidyl transferase center .

- Anticancer Potential : Research indicates that derivatives may induce apoptosis in cancer cells and exhibit cytotoxic effects across various cancer cell lines. Mechanistic studies suggest multiple pathways are involved, including mitochondrial disruption and modulation of cell cycle progression .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationships (SAR) of oxazolidinones, revealing that slight modifications can significantly impact their efficacy against bacterial strains. For example:

- A study identified three analogues that exhibited broad-spectrum activity against E. coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, outperforming traditional antibiotics like linezolid .

- Another investigation into the dual inhibition of bacterial topoisomerases showed promising results for oxazolidinone derivatives in treating resistant infections, indicating potential for new therapeutic strategies .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This action prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The pyrrolidine ring enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride with structurally related oxazolidinone derivatives:

Key Differences and Research Findings

Ring Size and Bioactivity: The pyrrolidine (5-membered) and piperidine (6-membered) rings influence steric and electronic properties. Pyrrolidine’s smaller ring may favor antimicrobial activity due to reduced steric hindrance .

Substituent Effects: The dichlorophenyl group in 5-(Aminomethyl)-3-(3,4-dichlorophenyl)oxazolidin-2-one HCl enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs . Nitrofuran groups in Furaltadone hydrochloride confer broad-spectrum antibacterial activity but are associated with toxicity, limiting modern use .

Pharmacokinetic Properties: Hydrochloride salts generally improve aqueous solubility. For example, 3-(Piperidin-4-yl)oxazolidin-2-one HCl shows 85% solubility in water at 25°C, compared to 60% for non-salt forms .

Synthetic Accessibility: Pyrrolidine-based oxazolidinones require fewer synthetic steps than piperidine analogues due to the availability of pyrrolidine precursors (e.g., 3-aminopyrrolidine) .

Research Implications and Challenges

- Antimicrobial Resistance: Oxazolidinones like linezolid (a commercial antibiotic) face resistance issues. Derivatives such as 3-(Pyrrolidin-3-yl)oxazolidin-2-one HCl may offer novel binding modes against resistant strains .

- Toxicity Profiles : Nitrofuran-containing derivatives (e.g., Furaltadone) highlight the need for substituent optimization to minimize adverse effects .

Biological Activity

3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride is a synthetic compound belonging to the oxazolidinone class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by recent research findings and data.

- IUPAC Name : this compound

- CAS Number : 1949836-75-2

- Molecular Formula : C₈H₁₃ClN₂O₂

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential as a therapeutic agent. Key findings include:

-

Antimicrobial Activity :

- Studies have shown that oxazolidinones exhibit significant antibacterial effects against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The mechanism often involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit .

- Comparative studies indicated that certain derivatives of oxazolidinones possess enhanced efficacy against resistant strains, suggesting the potential for developing new antibiotics from this class .

-

Anticancer Potential :

- Research indicates that compounds with oxazolidinone structures can induce apoptosis in cancer cells. For instance, derivatives have shown cytotoxic effects in various cancer cell lines, including those resistant to standard therapies .

- Mechanistic studies suggest that these compounds may act through multiple pathways, including disruption of mitochondrial function and modulation of cell cycle progression.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

Table 1: Summary of Biological Activities

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of Protein Synthesis : By binding to the ribosomal RNA component of the bacterial ribosome, it prevents the formation of functional ribosomal subunits, effectively halting protein synthesis.

- Induction of Apoptosis in Cancer Cells : Compounds have been shown to activate intrinsic apoptotic pathways, leading to programmed cell death in tumor cells.

Q & A

Q. What are the recommended methods for determining the crystal structure of 3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride?

To determine the crystal structure, use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). For data processing and visualization, employ the WinGX suite , which integrates tools like ORTEP-III for thermal ellipsoid plots. Ensure high-resolution data collection (≤1.0 Å) to resolve potential disorder in the pyrrolidine ring or hydrogen bonding networks .

Q. How can researchers confirm the stereochemistry of the pyrrolidine moiety in this compound?

Use NOESY/ROESY NMR experiments to identify through-space correlations between protons on the pyrrolidine and oxazolidinone rings. Complement this with density functional theory (DFT) -optimized molecular models to validate the lowest-energy conformation. Cross-validate results with X-ray crystallography if crystalline material is available .

Q. What analytical techniques are suitable for purity assessment?

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities.

- 1H/13C NMR : Compare integrals of diagnostic peaks (e.g., NH or aromatic protons) against reference standards.

- Elemental analysis : Confirm %C, %H, %N, and %Cl within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values) for this compound?

- Experimental design : Standardize assay conditions (e.g., buffer pH, temperature, and cell line passage number).

- Data normalization : Use internal controls (e.g., reference inhibitors like Linezolid for oxazolidinone-based antibiotics) .

- Mechanistic studies : Perform isothermal titration calorimetry (ITC) to quantify binding affinity or kinetic solubility assays to assess bioavailability discrepancies .

Q. What computational strategies are effective for optimizing the compound’s bioactivity?

- Molecular docking : Use the compound’s crystal structure (if available) to dock into target proteins (e.g., bacterial ribosomes for antibiotic studies).

- QSAR modeling : Train models on oxazolidinone derivatives to predict ADMET properties. Focus on substituent effects at the pyrrolidine N-position .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound?

- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) and a hexane/isopropanol mobile phase.

- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or enantioselective hydrogenation of pyrrolidine precursors .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- LC-MS/MS : Identify trace impurities (e.g., des-methyl analogs or hydrochloride counterion variants) using high-resolution mass spectrometry.

- Degradation studies : Perform forced degradation (heat, light, pH stress) and monitor via UPLC-PDA to characterize hydrolytic or oxidative byproducts .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting crystallographic data (e.g., disorder in the hydrochloride counterion)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.